molecular formula C17H16ClNO4 B8594219 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid

Cat. No.: B8594219
M. Wt: 333.8 g/mol
InChI Key: PXPZKJKLWUJSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of nicotinic acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and tetrahydrofuran.

    Formation of Intermediate: The first step could involve the formation of an intermediate compound through a reaction such as a Grignard reaction or a Friedel-Crafts acylation.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the nicotinic acid core structure.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a tool for studying biochemical pathways and enzyme interactions.

    Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting nicotinic acid receptors.

    Industry: Applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid would depend on its specific interactions with biological targets. Typically, nicotinic acids exert their effects by binding to and modulating the activity of nicotinic acid receptors, which are involved in various physiological processes such as lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: The parent compound, known for its role in lipid metabolism.

    4-Chlorobenzyl Nicotinate: A related compound with similar structural features.

    Tetrahydrofuran-3-ylmethoxy Nicotinate: Another analog with a different substitution pattern.

Uniqueness

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is unique due to the specific combination of the chlorophenyl and tetrahydrofuran-3-ylmethoxy groups, which may confer distinct pharmacological properties and reactivity compared to other nicotinic acid derivatives.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C17H16ClNO4/c18-14-3-1-12(2-4-14)15-7-13(17(20)21)8-19-16(15)23-10-11-5-6-22-9-11/h1-4,7-8,11H,5-6,9-10H2,(H,20,21)

InChI Key

PXPZKJKLWUJSQF-UHFFFAOYSA-N

Canonical SMILES

C1COCC1COC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was synthesized in analogy to Example CI using 6-chloro-5-(4-chlorophenyl)-3-pyridine carboxylic acid (CAN 1012792-56-1) and tetrahydro-3-furanmethanol (CAN 15833-61-1) as starting materials; LC-MS (UV peak area/ESI) 91.6%, 334.0833 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.